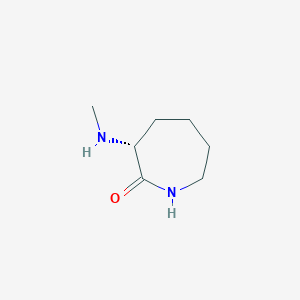

(3R)-3-(Methylamino)azepan-2-one

Description

Overview of Medium-Sized Nitrogen Heterocycles in Organic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to organic chemistry and are widely distributed in nature. mdpi.comnih.gov They form the core structures of a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. mdpi.comnih.gov A significant portion of FDA-approved small-molecule drugs, approximately 59%, feature a nitrogen heterocycle, underscoring their importance in medicinal chemistry. msesupplies.com

Medium-sized nitrogen heterocycles, which typically contain seven- to nine-membered rings, are prevalent in many natural products and pharmacologically active compounds. The azepan-2-one (B1668282) ring system is a key example of a seven-membered nitrogen heterocycle. These structures are of great interest due to their diverse biological activities and their potential as scaffolds in drug design.

| Property | Description |

| Ring Size | Typically 7-9 atoms |

| Common Examples | Azepanes, Diazepines, Benzodiazepines |

| Natural Occurrences | Found in various alkaloids and marine natural products |

| Pharmaceutical Relevance | Core structures in drugs for CNS disorders, cancer, and infectious diseases |

The structural flexibility of medium-sized rings allows them to adopt multiple conformations, which can be advantageous for binding to biological targets. However, this flexibility also presents significant synthetic challenges.

Synthetic Challenges Associated with Seven-Membered Lactam Ring Construction

The synthesis of seven-membered lactams, such as the azepan-2-one core of (3R)-3-(Methylamino)azepan-2-one, is a non-trivial task in organic synthesis. The construction of these medium-sized rings is often hampered by unfavorable enthalpic and entropic factors. researchgate.netresearchgate.net Compared to the more facile formation of five- and six-membered rings, the cyclization to form a seven-membered ring is kinetically slower and thermodynamically less favorable.

Key challenges in the synthesis of seven-membered lactams include:

Entropic Barriers : The high degree of conformational freedom in the open-chain precursor makes the pre-organization for cyclization entropically unfavorable.

Transannular Strain : Non-bonding interactions between atoms across the ring can lead to steric strain, destabilizing the cyclic structure.

Enthalpic Barriers : The ring strain associated with non-ideal bond angles in the seven-membered ring contributes to a higher enthalpy of the cyclic product compared to its acyclic precursor.

Despite these difficulties, various synthetic strategies have been developed to overcome these barriers. These methods often involve the use of specialized reagents, catalysts, or reaction conditions to promote the desired cyclization. researchgate.netnih.gov For instance, transition metal-catalyzed reactions have emerged as powerful tools for the construction of lactam rings. researchgate.net

Stereochemical Considerations in Azepan-2-one Synthesis, with Emphasis on Chiral Aminolactams

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. pharmasalmanac.comchiralpedia.com Therefore, the ability to control the three-dimensional arrangement of atoms during the synthesis of chiral molecules is of paramount importance. chiralpedia.com In the context of azepan-2-one derivatives, the introduction of stereocenters, as in this compound, necessitates the use of stereoselective synthetic methods.

Chiral aminolactams are particularly valuable building blocks in medicinal chemistry, as the amino group provides a handle for further functionalization, and the chiral center can impart specific biological activities. nih.gov The synthesis of enantiomerically pure chiral lactams is a significant challenge that has attracted considerable research interest. researchgate.netresearchgate.net

Several strategies are employed to achieve stereocontrol in the synthesis of chiral azepan-2-ones:

Use of Chiral Pool Substrates : Starting from readily available enantiomerically pure natural products.

Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. nih.gov

Asymmetric Catalysis : Employing a chiral catalyst to favor the formation of one enantiomer over the other.

The "(3R)" designation in this compound specifies the absolute configuration at the chiral center at position 3 of the azepan-2-one ring. Achieving high levels of enantiopurity for such compounds is a key objective for their potential application in the synthesis of biologically active molecules. The development of efficient and highly stereoselective methods for the synthesis of chiral aminolactams remains an active area of research in organic chemistry.

| Synthetic Approach | Description | Key Advantage |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Access to enantiomerically pure starting materials. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | High diastereoselectivity can often be achieved. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a chiral product. | High catalytic efficiency and enantioselectivity. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

87298-34-8 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3R)-3-(methylamino)azepan-2-one |

InChI |

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

DWDJOZZRBORZQE-ZCFIWIBFSA-N |

Isomeric SMILES |

CN[C@@H]1CCCCNC1=O |

Canonical SMILES |

CNC1CCCCNC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3 Methylamino Azepan 2 One and Its Analogues

Retrosynthetic Analysis of Chiral 3-Aminoazepan-2-ones

A retrosynthetic approach to chiral 3-aminoazepan-2-ones reveals several key disconnections. The primary disconnection involves the lactam bond, leading back to a linear amino acid precursor. The chirality at the C3 position is a critical consideration. An enantioselective approach might involve an asymmetric reduction of an enamine precursor. However, the formation of the desired enamine can be challenging due to the potential for the formation of a more stable, conjugated system.

An alternative strategy involves a sigmatropic rearrangement, such as the Overman rearrangement. This pericyclic reaction can convert an allylic alcohol into an allylic amine with a high degree of stereochemical control. This approach simplifies the retrosynthesis to the construction of a chiral allylic alcohol, which can be readily synthesized using well-established asymmetric methods like the CBS reduction.

Ring-Closing Strategies for Azepan-2-one (B1668282) Formation

Intramolecular Cyclization Approaches

The formation of the azepan-2-one ring can be achieved through various intramolecular cyclization strategies. One common method involves the cyclization of a linear precursor containing an amine and an ester or carboxylic acid. This reaction is often promoted by dehydrating agents or by heating. nih.gov

Another innovative approach is the intramolecular 1,7-carbonyl-enamine cyclization. This method has been successfully employed to synthesize fused azepine ring systems. chem-soc.si The reaction proceeds through the intramolecular attack of an enamine on a carbonyl group, leading to the formation of the seven-membered ring. This strategy offers a novel pathway to functionalized azepine derivatives.

Copper-catalyzed tandem amination/cyclization of fluorinated allenynes represents another effective method for constructing azepine rings. This process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene. nih.gov

Ring-Closing Metathesis in Azepane-2-one Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including azepan-2-ones. wikipedia.org This reaction utilizes a metal catalyst, typically ruthenium-based, to facilitate the intramolecular reaction of two terminal alkenes, forming a cycloalkene and a volatile byproduct like ethylene. youtube.com The efficiency of RCM is influenced by factors such as catalyst choice, solvent, and reaction temperature. nih.gov RCM has been successfully applied to the synthesis of various heterocyclic compounds, including benzo researchgate.netnih.govazepino[1,2-b]isoquinolin-9-ones. nih.govresearchgate.net

| Catalyst Generation | Key Features | Application Example |

| First-Generation Grubbs' Catalyst | Less active but more tolerant to some functional groups. | Synthesis of simple cycloalkenes. |

| Second-Generation Grubbs' Catalyst | More active and versatile, tolerating a wider range of functional groups. organic-chemistry.org | Synthesis of complex cyclic peptides and heterocycles. nih.gov |

| Hoveyda-Grubbs' Catalysts | Catalyst is attached to a styrenyl ether, allowing for easier removal. | Solid-phase synthesis of cyclic peptides. nih.gov |

Ring-Expansion Methodologies for Azepan-2-one Scaffolds

Expansion from Smaller Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines)

The synthesis of azepan-2-ones can also be achieved through the ring expansion of smaller nitrogen heterocycles like pyrrolidines and piperidines. One such method involves the reaction of 5-arylpyrrolidine-2-carboxylates with an ortho-halogen substituent. Under copper(I) promotion and microwave activation, these compounds can be transformed into 1H-benzo[b]azepine-2-carboxylates. nih.gov

Another approach involves the ring expansion of azetidines. Azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. Nucleophilic opening of this intermediate can lead to a mixture of pyrrolidines and azepanes. nih.govacs.org The regioselectivity of this ring expansion is influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. researchgate.net

Dearomative Ring Expansion of Nitroarenes to Azepanes

A novel and powerful strategy for the synthesis of complex azepanes involves the dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This photochemical process, mediated by blue light at room temperature, converts the six-membered benzene (B151609) ring of a nitroarene into a seven-membered azepane ring system. nih.govmanchester.ac.uk The reaction proceeds through the formation of a singlet nitrene from the nitro group. nih.govmanchester.ac.uk This nitrene intermediate then undergoes a ring expansion, which can be trapped by nucleophiles to form dearomatized 2-amino-3H-azepines. nih.govresearchgate.net A subsequent hydrogenolysis step yields the final azepane product. nih.govmanchester.ac.uk This two-step process provides a direct route to polysubstituted azepanes from simple nitroarenes. researchgate.netnih.govmanchester.ac.uk

| Starting Material | Reaction Conditions | Product |

| Nitroarene | 1. Blue light, P(Oi-Pr)3, Amine | 2-Amino-3H-azepine |

| 2-Amino-3H-azepine | 2. H2, PtO2 | Substituted Azepane |

Beckmann Rearrangement and Related Approaches to ε-Caprolactam Derivatives

The Beckmann rearrangement is a cornerstone in the synthesis of amides and lactams from oximes, most notably in the industrial production of ε-caprolactam from cyclohexanone (B45756) oxime. scribd.comrsc.org The reaction is typically catalyzed by strong acids like sulfuric acid or oleum. scribd.comtue.nl However, modern advancements have focused on developing more sustainable and efficient catalytic systems.

One area of development is the use of ionic liquids (ILs) as both catalysts and reaction media. For instance, caprolactam-based Brønsted acidic ionic liquids have been shown to effectively catalyze the Beckmann rearrangement of cyclohexanone oxime with high conversion and selectivity at 100 °C. rsc.org This approach is advantageous as the product, caprolactam, is a component of the ionic liquid itself, which can simplify product recovery. rsc.org Another approach involves a modified catalytic system using trifluoroacetic acid (TFA), which can achieve a conversion of nearly 100%. researchgate.net The use of such systems aims to reduce the environmental impact associated with traditional methods that generate large amounts of ammonium (B1175870) sulfate (B86663) waste.

Research has also explored various catalytic promoters to enhance reaction efficiency under milder conditions. The selection of the catalyst and reaction conditions is crucial for maximizing the yield and selectivity towards the desired ε-caprolactam derivative.

Table 1: Catalytic Systems for Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst System | Temperature (°C) | Time | Conversion/Yield | Reference |

| Caprolactam-based Brønsted acidic IL | 100 | - | High conversion and selectivity | rsc.org |

| Trifluoroacetic Acid (modified system) | - | - | Nearly 100% conversion | researchgate.net |

| Diethylamine-based Ionic Liquid (DETA_9_1) | 100 | 20-60 min | ~70-95% yield over 6 cycles | researchgate.net |

Photochemical Ring-Expansion Processes to Azepanes

Photochemical methods offer a distinct approach to the synthesis of azepane rings, often proceeding through the generation of highly reactive intermediates like nitrenes. These reactions can be initiated by light, providing a powerful tool for ring expansion under mild conditions.

A notable example is the photochemical dearomative ring expansion of nitroarenes to form complex azepanes. nih.govmanchester.ac.ukresearchgate.net This process, mediated by blue light at room temperature, involves the conversion of a nitro group into a singlet nitrene, which then triggers the expansion of the six-membered aromatic ring into a seven-membered azepine system. Subsequent hydrogenation of the resulting dihydroazepine affords the saturated azepane scaffold. This strategy has been successfully applied to transform simple nitroarenes into functionalized azepanes in a two-step sequence. nih.gov

The yields for the photochemical ring expansion step can vary depending on the substrate, but this method provides a novel entry into the azepane core structure, which is often underrepresented in medicinal chemistry libraries compared to five- and six-membered heterocycles. nih.govmanchester.ac.ukresearchgate.net

Table 2: Photochemical Ring Expansion of a Nitroarene to an Azepane Derivative

| Starting Material | Product | Yield | Reference |

| Substituted Nitroarene | Dihydroazepine intermediate | 55% | nih.govmanchester.ac.ukresearchgate.net |

Stereoselective Synthesis of 3-Substituted Azepan-2-ones

The introduction of a substituent at the 3-position of the azepan-2-one ring with high stereocontrol is a critical challenge in the synthesis of compounds like (3R)-3-(Methylamino)azepan-2-one. Asymmetric catalysis and biocatalysis have emerged as powerful strategies to achieve this.

Asymmetric Catalysis in Azepan-2-one Construction

Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to catalyze stereoselective transformations. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis have been applied to construct related chiral seven-membered nitrogen heterocycles.

For instance, an organocatalytic enantioselective method has been developed for the preparation of fused azepines bearing multiple stereogenic centers. nih.gov This approach utilizes a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution, catalyzed by a chiral organocatalyst. nih.gov This methodology has demonstrated broad substrate scope with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee). nih.gov Although this example leads to a fused azepine rather than a monocyclic azepan-2-one, it highlights the potential of organocatalysis to construct complex and enantiopure azepane scaffolds. The catalysts of choice in this field are often based on proline derivatives or chiral phosphoric acids. tcichemicals.comresearchgate.netbath.ac.ukmdpi.comrsc.org

Table 3: Organocatalytic Enantioselective Synthesis of a Fused Azepine Derivative

| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Indole-derived substrate | Chiral N-triflylphosphoramide | 92 | >20:1 | 97 | nih.gov |

| Indole-derived substrate | Chiral N-triflylphosphoramide | 85 | >20:1 | 95 | nih.gov |

| Indole-derived substrate | Chiral N-triflylphosphoramide | 88 | >20:1 | 96 | nih.gov |

Transition metal catalysis offers a powerful toolkit for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of azepane derivatives through ring expansion strategies.

A notable example is the palladium(0)-catalyzed rearrangement of piperidones bearing a spirocyclopropane ring to afford functionalized caprolactams. This reaction proceeds in good to excellent yields and is driven by the relief of ring strain in the spirocyclopropane moiety upon oxidative addition to the palladium catalyst. This method provides a direct route to the azepan-2-one core with substituents at various positions. While this specific example does not detail asymmetric induction, the use of chiral ligands with palladium catalysts is a well-established strategy for achieving enantioselectivity in a wide range of transformations.

Table 4: Palladium-Catalyzed Ring Expansion to Substituted Azepan-2-ones

| Starting Spirocyclopropyl Piperidone | Product Azepan-2-one | Yield (%) | Reference |

| N-Benzyl protected | 4-Methyl-1-benzylazepan-2-one | 85 | |

| N-Tosyl protected | 4-Methyl-1-tosylazepan-2-one | 92 | |

| N-Boc protected | tert-Butyl 4-methyl-2-oxoazepane-1-carboxylate | 78 |

Biocatalytic Routes to Lactam Rings

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure pharmaceuticals. mdpi.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. au.dknih.gov

Transaminases, particularly ω-transaminases (ω-TAs), have been successfully engineered and applied to the asymmetric synthesis of chiral amines and, by extension, lactams. nih.gov These enzymes can catalyze the transfer of an amino group from a donor to a keto-acid or ketone substrate with high enantioselectivity. In the context of 3-substituted azepan-2-ones, a chemoenzymatic approach can be envisioned where a suitable keto-precursor is stereoselectively aminated by an engineered transaminase, followed by cyclization to form the chiral lactam.

Engineered transaminases have demonstrated the ability to produce substituted lactams with high diastereomeric excess. For example, specific transaminase variants have been developed for the synthesis of precursors to compounds like tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-ylcarbamate, showcasing the potential for creating highly substituted and stereochemically defined azepan-2-one structures. nih.gov The choice of the enzyme variant is critical for controlling the stereochemical outcome of the reaction.

Table 5: Diastereoselective Synthesis of a Lactam Precursor using Engineered Transaminases

| Substrate | Enzyme Variant | Diastereomeric Ratio (product A : product B) | Reference |

| Prochiral keto-amide | Engineered Transaminase 1 | >99 : 1 | |

| Prochiral keto-amide | Engineered Transaminase 2 | 1 : >99 |

Chiral Pool and Auxiliary-Based Syntheses of Azepan-2-one Derivatives

The controlled synthesis of a specific stereoisomer of a chiral molecule is paramount in drug discovery. Chiral pool synthesis and the use of chiral auxiliaries are two powerful, classic strategies to achieve this goal. williams.edu

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. This approach transfers the inherent chirality of the starting material to the final target molecule, bypassing the need for asymmetric catalysis or chiral resolution. For instance, a synthetic route to a key intermediate for a piperidine-based pharmaceutical, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, was successfully developed starting from L-malic acid, a common chiral pool material. The synthesis involved 16 steps to achieve the final product with high enantiomeric excess (>98% ee), demonstrating the utility of this strategy for complex nitrogen heterocycles. A similar conceptual approach could be envisioned for this compound, where a suitable chiral starting material would be elaborated through a series of reactions to construct the seven-membered lactam ring while preserving the crucial stereocenter.

Chiral Auxiliary-Based Synthesis

When a suitable chiral pool starting material is unavailable, a chiral auxiliary can be employed. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent chemical reaction, inducing diastereoselectivity. williams.eduwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. youtube.comuwindsor.ca

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. wikipedia.orgresearchgate.net These are typically derived from chiral amino alcohols. uwindsor.ca The general methodology involves acylating the nitrogen of the oxazolidinone auxiliary. The bulky substituent on the auxiliary (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the resulting enolate, forcing an electrophile to attack from the less sterically hindered face with high predictability and diastereoselectivity. williams.edu This method has been extensively applied to stereoselective alkylations, aldol (B89426) reactions, and other transformations. wikipedia.orgresearchgate.net

For the synthesis of a substituted azepan-2-one, one could attach a precursor to an Evans auxiliary, perform a diastereoselective alkylation to set the C3 stereocenter, and then carry out further manipulations including ring formation and cleavage of the auxiliary.

| Chiral Auxiliary | Typical Source | Key Applications | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Amino alcohols (e.g., Valinol, Phenylalaninol) | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.org | LiOH/H₂O₂, LiBH₄, Mg(OMe)₂/MeOH |

| Camphorsultam (Oppolzer's Sultam) | Camphor | Asymmetric Michael additions, Claisen rearrangements. wikipedia.org | LiAlH₄, SmI₂ |

| Pseudoephedrine Amides | Pseudoephedrine | Asymmetric alkylation for α-branched carboxylic acids, ketones. wikipedia.org | Acid/base hydrolysis |

| SAMP/RAMP Hydrazines | (S)- or (R)-1-Amino-2-methoxymethylpyrrolidine | Asymmetric α-alkylation of ketones and aldehydes. wikipedia.org | Ozonolysis, acidic hydrolysis |

Enantioretention in Ring Transformation Reactions

Ring expansion reactions provide a powerful method for accessing medium-sized rings like the azepan-2-one system, which can be challenging to form via direct cyclization. nih.gov When a pre-existing stereocenter is present in the starting material, the ideal ring expansion proceeds with high enantioretention, preserving the valuable chiral information in the final product.

A prominent example of a ring expansion reaction is the Beckmann rearrangement, which converts a cyclohexanone oxime into an ε-caprolactam (azepan-2-one). researchgate.netwikipedia.orgnih.gov If a substituent is present on the cyclohexanone ring, its stereochemistry can influence the rearrangement and be retained in the resulting lactam.

More recent advancements have introduced novel ring expansion strategies. A notable method involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. The reaction is centered on the conversion of a nitro group into a singlet nitrene, which triggers the ring expansion. Subsequent hydrogenolysis delivers the functionalized azepane, often in just two steps from the starting nitroarene. nih.gov This strategy has been used to create azepane analogues of known piperidine-based drugs, highlighting its potential in medicinal chemistry. nih.gov

Another innovative approach is the Conjugate Addition/Ring Expansion (CARE) cascade. nih.gov This sequence allows for the preparation of medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides. The reactions are high-yielding and have a broad scope, enabling iterative ring expansions where functionalized amines can be incorporated in each cycle. nih.gov Such methods that build upon existing rings while maintaining stereochemical integrity are highly valuable for the synthesis of complex targets like this compound.

Multicomponent Reactions and Cascade Processes for Azepan-2-one Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates most, if not all, of the atoms of the starting materials. numberanalytics.com This convergence and atom economy make MCRs powerful tools in drug discovery for rapidly generating libraries of complex molecules. wikipedia.orgmdpi.com

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. numberanalytics.comwikipedia.org By choosing a bifunctional starting material, such as an amino acid or a keto-acid, the Ugi reaction can be adapted to produce cyclic structures, including lactams of various sizes. wikipedia.org A hypothetical Ugi reaction for this compound could involve a keto-acid, methylamine, and a suitable isocyanide, followed by a subsequent cyclization step.

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that reacts an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org Like the Ugi reaction, the Passerini reaction has been investigated for the synthesis of lactam-containing structures. nih.govresearchgate.netrsc.org

Cascade processes, also known as tandem reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. A formal [6+1] annulation has been developed for the synthesis of acylated caprolactams, which proceeds through a sequential Michael addition and a palladium-catalyzed α-arylation of ketones. rsc.org Such processes offer a streamlined route to the azepan-2-one core with high efficiency.

| Reaction | Components | Core Product | Key Features |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide (4) | α-Aminoacyl Amide | Highly convergent; creates complex peptide-like structures; can be adapted for lactam synthesis. numberanalytics.comwikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide (3) | α-Acyloxy Amide | Forms α-hydroxy-acid derivatives; can be followed by cyclization to form heterocycles. wikipedia.org |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source (3) | α-Amino Nitrile | Classic method for α-amino acid synthesis; intermediates for further elaboration. |

| Bucherer–Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide Source (3) | Hydantoin | Effective for synthesizing spirocyclic hydantoins. |

Solid-Phase Synthesis and Combinatorial Approaches in Azepan-2-one Chemistry

Solid-phase synthesis is a core technology for combinatorial chemistry, a field that aims to rapidly produce large libraries of related compounds for high-throughput screening. nih.govwikipedia.org In this technique, a starting material is covalently linked to an insoluble polymer support (resin). A series of chemical reactions is then performed on the resin-bound substrate. A key advantage is that excess reagents and by-products can be easily washed away after each step, simplifying purification. wikipedia.org Once the synthesis is complete, the final product is cleaved from the solid support.

This methodology is exceptionally well-suited for creating libraries of azepan-2-one analogues. nih.gov A synthetic route could be designed where a core scaffold is attached to the resin. This scaffold could then be reacted with a diverse set of building blocks in a parallel or split-and-pool fashion. wikipedia.orglibretexts.org For example, a resin-bound amino acid could undergo addition-cyclization to form the γ-lactam core, followed by coupling with various amines to create a library of derivatives. acs.org A successful solid-phase synthesis of a 12,000-member library of 4-substituted γ-lactams has been reported, demonstrating the power of this approach. acs.orgnih.gov

For a library based on this compound, one could envision a solid-phase strategy starting with a resin-bound precursor containing the azepan-2-one ring. The amino group at the C3 position could then be derivatized with a wide array of building blocks. Alternatively, the ring itself could be constructed on the solid phase, allowing for variation in ring size and substitution patterns. Automated synthesizers can facilitate this process, enabling the rapid generation of thousands of unique compounds for biological evaluation. youtube.com

| Scaffold Position | Point of Diversity | Example Building Blocks |

|---|---|---|

| C3-Amino Group | R¹ in -NH(R¹) | Methyl, Ethyl, Propyl, Cyclopropyl, Benzyl |

| N1-Position | R² | Hydrogen, Alkyl chains, Aryl groups, Peptidic fragments |

| C4-C7 Ring Positions | R³, R⁴, R⁵, R⁶ | Hydrogen, Alkyl groups, Halogens, Phenyl groups |

Mechanistic Elucidation of Azepan 2 One Formation and Chemical Reactivity

Investigation of Reaction Pathways in Azepan-2-one (B1668282) Ring Formation

The construction of the azepan-2-one ring can be achieved through various synthetic strategies, each with distinct mechanistic features. These include catalytic methods, photochemical reactions, and enzymatic processes.

Catalytic Cycles in Organocatalysis and Metal Catalysis

The formation of the azepan-2-one ring can be efficiently achieved through the synergistic action of organocatalysts and metal catalysts. mdpi.comacs.org This dual catalytic approach allows for the activation of different components of the reaction, leading to novel and efficient transformations. acs.org

In a typical scenario, an organocatalyst, often a chiral secondary amine like proline, activates a carbonyl compound by forming a nucleophilic enamine intermediate. mdpi.comnih.gov Simultaneously, a transition metal catalyst, such as palladium or rhodium, activates the other reactant. mdpi.comnih.gov For instance, in the synthesis of related lactam structures, a palladium catalyst can generate an electrophilic π-allyl complex. mdpi.com The subsequent reaction between the enamine and the metal-activated species leads to the formation of a new carbon-carbon bond, a key step in the ring-forming process. mdpi.com The catalytic cycle is then completed by the regeneration of both the organocatalyst and the metal catalyst. researchgate.net

Another important strategy involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. mdpi.com NHCs can activate carboxylic acid derivatives, facilitating acyl transfer reactions that can be instrumental in lactam ring formation. mdpi.com The mechanism involves the formation of a highly reactive acyl-NHC intermediate. mdpi.com

The combination of different catalytic modes, such as Lewis acid activation by a metal and enamine activation by an organocatalyst, provides a powerful tool for the construction of complex cyclic molecules like substituted azepan-2-ones. mdpi.comacs.org

Table 1: Key Catalytic Strategies in Lactam Formation

| Catalytic Approach | Organocatalyst Example | Metal Catalyst Example | Key Intermediate(s) | Ref. |

| Dual Catalysis | Proline | Palladium | Enamine, π-Allyl Complex | mdpi.com |

| NHC Catalysis | N-Heterocyclic Carbene | - | Acyl-NHC Intermediate | mdpi.com |

| Rhodium Catalysis | - | [Rh(CO)₂Cl]₂ | - | nih.gov |

Photochemical Reaction Mechanisms (e.g., Nitrene Intermediates and Electrocyclic Ring Openings)

Photochemical methods offer unique pathways for the synthesis of azepan-2-one derivatives, often proceeding through high-energy intermediates not accessible under thermal conditions. These reactions are governed by the principles of pericyclic reactions, where the stereochemical outcome is dictated by the symmetry of the molecular orbitals involved. wikipedia.orgmasterorganicchemistry.com

One notable photochemical route involves the generation of nitrene intermediates. These highly reactive species can undergo intramolecular C-H insertion reactions to form the seven-membered lactam ring. Another significant photochemical process is the electrocyclic ring-opening or ring-closing reaction. wikipedia.org The stereochemistry of these reactions is predictable based on the Woodward-Hoffmann rules. imperial.ac.uk For a 6π-electron system, a photochemical electrocyclic reaction proceeds through a conrotatory mode, while a thermal reaction follows a disrotatory path. masterorganicchemistry.comimperial.ac.uk

For example, the ring opening of a substituted cyclobutene (B1205218) under photochemical conditions occurs in a disrotatory manner to maintain orbital symmetry throughout the reaction. wikipedia.org Conversely, the thermal ring-opening of a compound like benzocyclobutene is a conrotatory process. wikipedia.org These principles can be applied to the design of photochemical syntheses of azepan-2-ones, where the stereochemistry of the final product is controlled by the specific reaction conditions and the number of π-electrons involved. wikipedia.orgmasterorganicchemistry.com

Table 2: Stereochemical Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Type | Mode of Rotation |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

| Source: Based on Woodward-Hoffmann rules. imperial.ac.uk |

Enzymatic Reaction Mechanisms in Lactam Synthesis

Enzymes, particularly lipases and esterases, have emerged as powerful catalysts for the synthesis of enantiomerically pure lactams. nih.govmdpi.com These biocatalytic methods often rely on the principle of kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the two. mdpi.comresearchgate.net

In a typical enzymatic kinetic resolution for lactam synthesis, a racemic ester is subjected to enzymatic transesterification or amidation. mdpi.com The enzyme selectively catalyzes the reaction of one enantiomer, leading to the formation of an enantiopure lactam and the unreacted, enantiopure starting material. mdpi.comresearchgate.net This approach is particularly valuable for producing chiral building blocks for pharmaceuticals. mdpi.com

For instance, the synthesis of enantiopure lactones and lactams has been achieved through a one-pot sequential enzymatic kinetic resolution followed by a ring-closing metathesis reaction. mdpi.comresearchgate.net This strategy not only provides access to structurally diverse and enantiomerically pure products but also aligns with the principles of green chemistry by combining multiple steps into a single pot. mdpi.com The efficiency of these enzymatic reactions can be influenced by factors such as the choice of enzyme, solvent, and reaction temperature. mdpi.com

Stereocontrol Mechanisms in Asymmetric Azepan-2-one Syntheses

Achieving stereocontrol in the synthesis of substituted azepan-2-ones, such as (3R)-3-(Methylamino)azepan-2-one, is crucial for their application in medicinal chemistry. nih.gov Asymmetric synthesis strategies often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions to establish the desired stereochemistry. researchgate.netresearchgate.net

One of the most powerful methods for asymmetric lactam synthesis is the Staudinger ketene-imine cycloaddition. nih.govnih.gov In this [2+2] cycloaddition, a ketene (B1206846) reacts with an imine to form the β-lactam ring. The stereochemical outcome, yielding either a cis or trans product, is dependent on the geometry of the zwitterionic intermediate formed during the reaction. nih.gov By using chiral imines or chiral catalysts, this reaction can be guided to produce a single stereoisomer with high enantiopurity. nih.gov

Computational studies have provided significant insight into the mechanisms of stereocontrol. For the synthesis of highly substituted γ-lactams, it has been shown that the reaction proceeds through a Mannich reaction followed by a transannular acylation. nih.govnih.gov The stereoselectivity in this process is governed by subtle non-covalent interactions, such as hydrogen bonding and torsional steering effects, in the transition state. nih.govnih.gov

Asymmetric hydrogenation is another key technique. For example, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, which afforded the desired product with high diastereoselectivity and enantioselectivity. researchgate.net

Reactivity and Transformation of the Azepan-2-one Core

The azepan-2-one ring system is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Ring-Opening Reactions of Azepan-2-ones

The lactam ring of azepan-2-one is susceptible to cleavage by nucleophiles, a reaction that is fundamental to its chemical reactivity. These ring-opening reactions are analogous to the hydrolysis of amides and can be catalyzed by acids or bases.

The reactivity of cyclic systems like azepan-2-one in ring-opening reactions is influenced by ring strain and the nature of the heteroatom. In general, smaller rings are more reactive due to higher ring strain. nih.gov For three-membered heterocycles, the order of reactivity for ring-opening is generally thiiranes > epoxides > phosphiranes > aziridines. nih.gov While azepan-2-one is a seven-membered ring and thus less strained than smaller rings, the presence of the carbonyl group activates the amide bond towards nucleophilic attack.

Acid-catalyzed ring-opening of a lactam typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as water. chegg.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield the ring-opened amino acid. The stereochemistry of substituents on the ring can influence the rate and regioselectivity of the ring-opening reaction.

Functional Group Interconversions on the Azepan-2-one Scaffold

The chemical reactivity of the this compound scaffold is largely dictated by the two key functional groups: the secondary amine at the C3 position and the secondary amide (lactam) within the seven-membered ring. These sites allow for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The secondary amine is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A common example is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This strategy has been used to prepare N-benzylated bicyclic azepanes, which have shown potential as inhibitors of monoamine transporters nih.gov. The reaction of the amine with the corresponding benzaldehyde, followed by reduction, yields the N-benzyl derivative. Further modifications can then be made to the appended group, such as the introduction of halogen substituents onto the benzyl (B1604629) ring to modulate biological activity nih.gov.

N-Acylation/Amide Bond Formation: The amine can react with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in creating peptide-like structures or introducing other functional moieties. The synthesis of amide bonds is a cornerstone of pharmaceutical chemistry, and enzymes can also be used to catalyze such reactions under mild conditions researchgate.net.

The lactam itself possesses characteristic amide reactivity.

Lactam Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the azepan-2-one into a substituted azepane.

Lactam Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed, leading to ring-opening and the formation of the corresponding open-chain amino acid, in this case, a derivative of 6-aminoheptanoic acid.

Derivatization Strategies for Synthetic Utility

The derivatization of the this compound scaffold is a key strategy for exploring its synthetic utility, particularly in the context of drug discovery and the development of chemical probes. The goal is to generate a library of related compounds to investigate structure-activity relationships (SAR).

A primary derivatization strategy focuses on the versatile secondary amine at the C3 position. As mentioned, N-alkylation provides a straightforward method to introduce a wide variety of substituents. For example, a series of halogenated N-benzyl analogs of a bicyclic azepane were prepared by the debenzylation of an intermediate followed by reductive alkylation with various halogenated benzaldehydes nih.gov. This study demonstrated that such modifications significantly modulate the potency and selectivity of the compounds against different monoamine transporters, highlighting the "tunable" nature of the azepane scaffold nih.gov.

Another strategy involves modifying the core ring structure itself, although this is less a derivatization and more a scaffold modification. However, the principles of maintaining key binding interactions while altering the core, known as scaffold hopping, are relevant nih.gov. For the azepan-2-one scaffold, derivatization typically preserves the seven-membered ring.

The synthesis of analogs can be guided by computational predictions and targeted towards specific biological endpoints. For instance, after initial screening identifies a hit compound, systematic modifications are planned to optimize its properties. This can involve:

Varying Alkyl or Aryl Substituents: Attaching different alkyl chains or aryl groups to the C3-amine to probe for specific interactions within a biological target's binding pocket.

Introducing Polar or Ionizable Groups: Adding groups that can alter solubility and pharmacokinetic properties.

Stereochemical Control: While the starting material is the (3R)-enantiomer, derivatization reactions must be chosen carefully to avoid epimerization at the chiral center, unless the influence of the opposite stereochemistry is the subject of investigation nih.gov.

These derivatization strategies allow medicinal chemists to systematically explore the chemical space around the this compound core, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles nih.gov.

Q & A

Q. What are the key considerations for optimizing the synthesis of (3R)-3-(Methylamino)azepan-2-one?

Methodological Answer: Synthesis optimization requires careful control of reaction variables:

- Catalysts and Solvents: Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance reaction rates. Catalysts like palladium on carbon (Pd/C) improve reductive amination efficiency .

- Temperature and Purity: Maintain temperatures between 40–60°C to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

- Chiral Resolution: Employ chiral auxiliaries or enzymatic resolution to isolate the (3R)-enantiomer, critical for pharmacological activity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms stereochemistry and functional groups (e.g., methylamino protons at δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₇H₁₄N₂O: 142.1106 g/mol) and fragmentation patterns .

- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound at pH 1–10 (37°C) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 210 nm) .

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (>150°C suggests thermal stability) .

Advanced Research Questions

Q. What experimental strategies are recommended to study this compound’s receptor binding affinity?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target receptors (e.g., opioid or adrenergic receptors) on sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .

- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during binding, providing ΔG and ΔS values for thermodynamic profiling .

- Competitive Assays: Use fluorescent ligands (e.g., BODIPY-TMR) to determine IC50 values against known receptor agonists/antagonists .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Cross-Validation: Compare results from orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based functional assays). For example, discrepancies in IC50 values may arise from membrane permeability differences .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to observed effects .

- Computational Docking: Validate binding poses using molecular dynamics simulations (e.g., AutoDock Vina) to reconcile conflicting SAR data .

Q. What methodologies are critical for evaluating the compound’s dual pharmacological mechanisms (e.g., opioid receptor agonism and monoamine modulation)?

Methodological Answer:

- Functional Selectivity Assays: Employ cAMP accumulation assays (HEK293 cells expressing µ-opioid receptors) and serotonin reuptake inhibition (synaptosomal preparations) .

- In Vivo Microdialysis: Monitor neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains after compound administration .

- Knockout Models: Use CRISPR-edited cell lines lacking specific receptors (e.g., MOR−/−) to isolate mechanistic contributions .

Q. How can computational modeling guide the design of this compound analogs with improved selectivity?

Methodological Answer:

- QSAR Modeling: Train models on datasets of receptor binding affinities to predict substituent effects (e.g., methyl vs. ethyl groups) .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for analog-receptor interactions to prioritize synthetic targets .

- ADMET Prediction: Use tools like SwissADME to optimize logP (<3) and CNS permeability (BBB score >0.3) .

Q. What strategies are effective for synthesizing and testing structural analogs of this compound?

Methodological Answer:

- Scaffold Modification: Replace the azepan-2-one ring with piperidinone or lactam variants. Assess synthetic feasibility via retrosynthetic analysis (e.g., Grignard additions to ketones) .

- Bioisosteric Replacement: Substitute the methylamino group with cyclopropylamine or pyrrolidine. Test analogs in receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.